molecular formula C22H18Cl2N4O2 B2371545 Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]- CAS No. 883042-07-7

Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-

Cat. No.: B2371545
CAS No.: 883042-07-7
M. Wt: 441.31
InChI Key: GODHMDQTUWRHAD-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]- is a chemical compound with the molecular formula C22H18Cl2N4O2 . It is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile group attached to a piperazine ring via a carbonyl group. The piperazine ring is further substituted with a 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 441.31 . It has a density of 1.45g/cm3 and a boiling point of 663.8ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Antiviral and Antimicrobial Activities

  • Synthesis and Biological Evaluation : Benzonitrile derivatives have shown promise in antiviral and antimicrobial activities. A study conducted by Reddy et al. (2013) synthesized new derivatives of piperazine doped with Febuxostat, revealing significant antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013). Similarly, Jiang et al. (2020) developed new benzonitrile derivatives as oral inhibitors of HCV with novel mechanisms of action, showing high sensitivity to clinical resistant HCV mutants and synergistic effects with clinical drugs (Jiang et al., 2020).

Antifungal Activity

  • Isoxazolines and Thiazolidinones : Konopíková et al. (1992) reported the synthesis of isoxazolines fused to 3,5-Dichloromaleimide with varying antifungal activities, highlighting the potential of benzonitrile derivatives in this field (Konopíková et al., 1992).

Synthesis and Pharmacological Effects

  • Optically Active Derivatives : Research by Ashimori et al. (1991) focused on the synthesis of optically active benzonitrile derivatives, exploring their pharmacological effects, such as antihypertensive effects on spontaneously hypertensive rats (Ashimori et al., 1991).

Synthesis and Molecular Interaction Studies

  • Novel Isoxazolyl Compounds : Research by Rajanarendar et al. (2003) involved the synthesis of isoxazolyl oxadiazolines and thiazolidinones, providing insight into their structural and interactive properties (Rajanarendar et al., 2003). Furthermore, the study by Shim et al. (2002) examined the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, contributing to our understanding of receptor-ligand interactions (Shim et al., 2002).

Environmental Impact

  • Biodegradation Studies : Harper (1977) investigated the fungal degradation of aromatic nitriles, emphasizing the role of certain fungi in the biodegradation of nitrilic herbicides in the environment (Harper, 1977).

Properties

IUPAC Name

4-[4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2/c1-14-19(21(26-30-14)20-17(23)3-2-4-18(20)24)22(29)28-11-9-27(10-12-28)16-7-5-15(13-25)6-8-16/h2-8H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODHMDQTUWRHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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